3-Bromo-4-(trifluoromethoxy)benzeneboronic acid 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid
Brand Name: Vulcanchem
CAS No.: 2304634-32-8
VCID: VC7118418
InChI: InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
SMILES: B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O
Molecular Formula: C7H5BBrF3O3
Molecular Weight: 284.82

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid

CAS No.: 2304634-32-8

Cat. No.: VC7118418

Molecular Formula: C7H5BBrF3O3

Molecular Weight: 284.82

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid - 2304634-32-8

Specification

CAS No. 2304634-32-8
Molecular Formula C7H5BBrF3O3
Molecular Weight 284.82
IUPAC Name [3-bromo-4-(trifluoromethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
Standard InChI Key VSDRZDLYOYDPPU-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O

Introduction

Chemical Identity and Structural Properties

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid belongs to the arylboronic acid family, distinguished by its bromine and trifluoromethoxy substituents on the benzene ring. Its molecular formula is C₇H₅BBrF₃O₃, with a molecular weight of 284.82 g/mol. The compound’s structural features include:

  • Boronic Acid Group (-B(OH)₂): Facilitates participation in Suzuki-Miyaura cross-coupling reactions.

  • Trifluoromethoxy Group (-OCF₃): Enhances metabolic stability and lipophilicity, critical for pharmaceutical applications.

  • Bromine Atom (-Br): Serves as a leaving group in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name[3-bromo-4-(trifluoromethoxy)phenyl]boronic acidPubChem
Molecular FormulaC₇H₅BBrF₃O₃PubChem
Molecular Weight284.82 g/molPubChem
InChI KeyVSDRZDLYOYDPPU-UHFFFAOYSA-NPubChem
Canonical SMILESB(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)OPubChem

The compound’s stability is influenced by storage conditions, with recommendations to maintain temperatures between 2–8°C.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 3-bromo-4-(trifluoromethoxy)benzeneboronic acid typically involves bromination of 4-(trifluoromethoxy)benzeneboronic acid. Key steps include:

  • Bromination: Reaction with bromine or brominating agents (e.g., N-bromosuccinimide) in solvents like dichloromethane or tetrahydrofuran.

  • Purification: Column chromatography or recrystallization to isolate the product.

Alternative routes utilize Suzuki-Miyaura coupling, where palladium catalysts mediate the coupling of boronic acids with aryl halides. This method is favored for its efficiency in constructing biaryl structures.

Reactivity Profile

The compound participates in three primary reaction types:

  • Suzuki-Miyaura Cross-Coupling: Forms carbon-carbon bonds with aryl/vinyl halides, enabling synthesis of complex organic molecules.

  • Nucleophilic Substitution: Bromine substitution with amines or alkoxides under basic conditions.

  • Oxidation/Reduction: The trifluoromethoxy group can undergo reduction to hydroxyl groups or oxidation to carboxylic acids under controlled conditions.

Applications in Scientific Research

Pharmaceutical Development

The compound’s boronic acid moiety enables protease inhibition, a mechanism exploited in anticancer drug design. Preclinical studies demonstrate potent activity against breast cancer (MDA-MB-231) and lung cancer cell lines, with IC₅₀ values as low as 0.126 μM. Proposed mechanisms include:

  • Inhibition of Matrix Metalloproteinases (MMPs): Reduces tumor metastasis by blocking extracellular matrix degradation.

  • Induction of Apoptosis: Modulates Bcl-2 family proteins to trigger programmed cell death.

Materials Science

In polymer chemistry, the compound acts as a monomer for fluorinated polymers, enhancing thermal stability and chemical resistance. Applications include coatings for electronic devices and aerospace components.

Table 2: Comparative Biological Activity of Boronic Acids

CompoundIC₅₀ (μM)Primary Activity
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid0.126Anticancer
Phenylboronic acid10–20Antimicrobial
Bortezomib0.006Proteasome inhibition

Comparative Analysis with Structural Analogs

4-(Trifluoromethyl)benzeneboronic Acid

Lacks the bromine atom, reducing its utility in substitution reactions but retaining efficacy in cross-coupling.

1-Bromo-3-(trifluoromethoxy)benzene

Absence of the boronic acid group limits its role in bioconjugation, though it serves as a precursor in halogenation reactions.

Future Directions and Challenges

Therapeutic Optimization

  • Prodrug Development: Masking the boronic acid group to improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation to enhance tumor-specific uptake.

Environmental Sustainability

  • Green Synthesis: Exploring catalytic bromination methods to reduce waste.

  • Biodegradability Studies: Assessing long-term ecological impacts.

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